
Glycidyl Stearate-d5
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Overview
Description
Glycidyl Stearate-d5 (CAS 1346598-19-3) is a deuterated analog of glycidyl stearate, featuring five deuterium atoms substituted in the oxirane ring and methyl group of the glycidyl moiety. Its molecular formula is C₂₁H₃₅D₅O₃, with a molecular weight of 345.57 g/mol . This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying glycidyl esters (GEs) and 3-monochloropropane-1,2-diol (3-MCPD) esters in food matrices, particularly vegetable oils . Its deuterated structure ensures minimal interference from matrix effects, enabling precise quantification of target analytes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycidyl Stearate-d5 is synthesized through the esterification of stearic acid with epichlorohydrin. The reaction involves the formation of an ester bond between the carboxyl group of stearic acid and the epoxide group of epichlorohydrin. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through distillation or recrystallization to obtain this compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as chromatography and distillation are common in industrial production to achieve the desired quality of this compound .
Chemical Reactions Analysis
Types of Reactions
Glycidyl Stearate-d5 undergoes various chemical reactions, including:
Oxidation: The epoxide group in this compound can be oxidized to form diols or other oxygenated products.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or hydroxy acids.
Reduction: Formation of stearyl alcohol and glycidol.
Substitution: Formation of glycidyl derivatives with various functional groups.
Scientific Research Applications
Glycidyl Stearate-d5 is widely used in scientific research due to its unique properties and applications:
Chemistry: Used as a reagent in organic synthesis and as a crosslinking agent in polymer chemistry.
Biology: Employed in the study of lipid metabolism and as a tracer in metabolic studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical materials.
Industry: Utilized in the production of high-performance coatings, adhesives, and surfactants.
Mechanism of Action
The mechanism of action of Glycidyl Stearate-d5 involves its reactive epoxide group, which can form covalent bonds with various nucleophiles. This reactivity allows it to crosslink polymers and modify surfaces. In biological systems, the epoxide group can interact with proteins and enzymes, affecting their function and activity. The deuterium labeling in this compound provides additional stability and allows for precise tracking in metabolic studies .
Comparison with Similar Compounds
Structural and Functional Analogues
Glycidyl Oleate-d5 (CAS 1426395-63-2)
Glycidyl Palmitate-d5
- Molecular Formula : Likely C₁₉H₃₁D₅O₃ (estimated MW: ~317.5 g/mol).
- Key Differences :
Non-Deuterated Glycidyl Esters
- Examples : Glycidyl stearate (CAS 7460-84-6), glycidyl palmitate, glycidyl oleate.
- Key Differences :
Physicochemical Properties
Notes:
- Retention times in LC-MS are influenced by chain length and saturation. For example, this compound elutes later than glycidyl palmitate-d5 due to its longer alkyl chain .
- Unsaturated analogs (e.g., glycidyl oleate-d5) exhibit lower thermal stability and altered solubility compared to saturated derivatives .
Limitations of Non-Deuterated Analogs
- Non-deuterated glycidyl esters (e.g., glycidyl stearate) cannot serve as internal standards due to identical retention times and ionization efficiencies as analytes, leading to quantification errors .
Biological Activity
Glycidyl Stearate-d5 is a deuterated derivative of Glycidyl Stearate, characterized by its molecular formula C21H35D5O3 and a molecular weight of approximately 345.57 g/mol. This compound features an epoxide functional group, which contributes to its reactivity and potential applications in various fields, particularly in biological research. The unique properties of this compound, including its isotopic labeling with deuterium, allow for precise tracking in analytical studies, making it valuable in understanding lipid metabolism and its implications in health and disease.
This compound is synthesized through the esterification of stearic acid with glycidol or epichlorohydrin, typically catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions. The purification methods employed include distillation or recrystallization to ensure high purity levels. The presence of the epoxide ring makes this compound reactive, allowing it to participate in various chemical reactions, including interactions with biological molecules.
Biological Activity
Reactivity with Biological Molecules:
The epoxide structure of this compound enables it to form covalent bonds with nucleophiles such as amino acids and nucleic acids. This characteristic is significant for studying lipid metabolism and potential roles in cancer research. For instance, glycidol, a hydrolysate derived from glycidyl esters, has been recognized for its neurotoxic and mutagenic properties, raising concerns about the safety of glycidyl esters in food products .
Toxicological Assessments
Recent studies have highlighted the toxicological implications of glycidyl esters, including this compound. Glycidol is classified as a genotoxic carcinogen by the International Agency for Research on Cancer (IARC), indicating that it may pose health risks due to its ability to react with DNA and form adducts . Furthermore, the margin of exposure (MoE) assessments suggest that consumer intake should be minimized as much as possible .
Case Studies
-
Food Safety Assessment:
A study assessed the levels of glycidol in edible oils and fats, revealing that glycidyl esters like this compound can interconvert with potentially harmful compounds during food processing . The findings indicated that monitoring these compounds is crucial for ensuring food safety. -
Analytical Method Development:
Researchers developed a UPLC-ELSD method for determining glycidyl ester concentrations in edible oils. This method demonstrated high accuracy and precision, facilitating the analysis of complex mixtures containing this compound .
Data Tables
Property | Value |
---|---|
Molecular Formula | C21H35D5O3 |
Molecular Weight | 345.57 g/mol |
Purity | >99% |
Density | 0.9 ± 0.1 g/cm³ |
Reactivity | Biological Implication |
---|---|
Forms covalent bonds | Potential mutagenicity |
Interacts with nucleophiles | Implications in lipid metabolism |
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize Glycidyl Stearate-d5 with isotopic fidelity?
Methodological Answer : Synthesis typically involves esterification of deuterated stearic acid (C18:0-d5) with glycidol, using acid catalysts (e.g., sulfuric acid) under anhydrous conditions. Isotopic purity is ensured by using >98% deuterated precursors and verifying via NMR (e.g., absence of proton signals at δ 0.8–1.3 ppm for methyl/methylene groups) and mass spectrometry (e.g., m/z 357.4 for [M+H]+ with a +5 Da shift) . Purification via silica gel chromatography (hexane:ethyl acetate, 9:1) removes unreacted glycidol. Characterization should include FTIR for epoxide ring confirmation (~910 cm⁻¹) and isotopic enrichment analysis via LC-MS/MS .
Q. What are the critical considerations for detecting this compound in lipid matrices using chromatography?
Methodological Answer : Prioritize sorbent selection for sample preparation: Amberlite XAD-7 effectively retains polar glycidyl esters but may underperform for non-polar analogs. For LC-MS/MS, use a C18 column (2.6 µm, 100 Å) with a gradient of acetonitrile/water (0.1% formic acid) to resolve deuterated analogs from non-deuterated contaminants. Quantify via stable isotope dilution analysis (SIDA) using this compound as an internal standard, ensuring baseline separation of isotopic peaks to avoid mass spectral overlap .
Q. How can isotopic purity be validated during synthesis?
Methodological Answer : Validate using high-resolution mass spectrometry (HRMS) to confirm the +5 Da mass shift and isotopic distribution (e.g., 99% deuterium incorporation at C18:0 chain). Cross-check with ¹H NMR to confirm the absence of non-deuterated protons in the stearate moiety. For trace impurities, employ GC-MS with a DB-5MS column (30 m × 0.25 mm) and electron ionization to detect residual glycidol or stearic acid .
Advanced Research Questions
Q. How does this compound behave under varying pH and temperature conditions?
Methodological Answer : Design stability studies by incubating the compound in buffered solutions (pH 4–9) at 25–60°C for 24–72 hours. Monitor degradation via LC-MS/MS, focusing on hydrolysis products (e.g., deuterated stearic acid and glycidol). Kinetic modeling (e.g., Arrhenius equation) can predict shelf-life. Note that acidic conditions accelerate epoxide ring opening, while neutral/basic conditions favor ester hydrolysis .
Q. What strategies isolate this compound in complex lipid matrices without co-elution?
Methodological Answer : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to separate glycidyl esters from triglycerides. Optimize elution with methanol:chloroform (4:1) after washing with hexane. For lipid-rich samples, pre-treat with lipase to hydrolyze triglycerides, followed by SPE to isolate intact glycidyl esters. Confirm recovery rates (≥85%) using deuterated internal standards .
Q. How should researchers address contradictory data from GC and LC methods for quantification?
Methodological Answer : Cross-validate methods using certified reference materials (CRMs) or spiked samples. GC may underestimate due to thermal degradation of epoxides; LC-MS/MS is preferred for intact analysis. Perform Bland-Altman plots to assess bias between methods. If discrepancies persist, validate via collaborative trials with ≥3 independent labs .
Q. Does deuterium labeling alter the reactivity of this compound compared to its non-deuterated form?
Methodological Answer : Compare reaction kinetics (e.g., epoxide ring-opening with nucleophiles like amines) using pseudo-first-order rate constants. Deuterium’s isotopic effect (kH/kD ≈ 1.5–2.0) may slow reactions slightly. Use DFT calculations to model electronic effects. Experimental validation via NMR reaction monitoring (e.g., disappearance of epoxide protons) is critical .
Q. How can trace-level quantification (<1 ppb) be achieved in food matrices?
Methodological Answer : Employ SIDA with this compound as the internal standard. Use matrix-matched calibration curves to correct for ion suppression. For ultra-trace detection, enhance sensitivity via atmospheric pressure chemical ionization (APCI) in negative ion mode. Limit of quantification (LOQ) can be improved by preconcentration using dispersive liquid-liquid microextraction (DLLME) .
Q. How do researchers reconcile conflicting findings between their data and prior literature on glycidyl ester toxicity?
Methodological Answer : Conduct meta-analyses of in vitro/in vivo studies, focusing on dose-response relationships and model systems (e.g., HepG2 vs. Caco-2 cells). Use Hill plots to compare EC50 values. If discrepancies arise from matrix effects (e.g., food vs. synthetic matrices), replicate experiments under identical conditions. Discuss mechanistic hypotheses (e.g., ester bioavailability differences) in the context of lipid metabolism pathways .
Q. What documentation standards ensure reproducibility in this compound studies?
Methodological Answer : Adhere to the CRediT (Contributor Roles Taxonomy) framework for experimental details. Report synthesis conditions (catalyst ratio, temperature), chromatographic parameters (column lot, gradient profile), and MS settings (cone voltage, collision energy). Deposit raw data in repositories like Zenodo with DOI links. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .
Properties
CAS No. |
1346598-19-3 |
---|---|
Molecular Formula |
C21H40O3 |
Molecular Weight |
345.579 |
IUPAC Name |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] octadecanoate |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3/i18D2,19D2,20D |
InChI Key |
OUQGOXCIUOCDNN-UITAJUKKSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1CO1 |
Synonyms |
Octadecanoic Acid 2-Oxiranylmethyl-d5 Ester; Stearic Acid 2,3-Epoxypropyl-d5 Ester; Glycidyl Octadecanoate-d5; NSC 404228-d5; Stearic Acid Glycidyl-d5 Ester; |
Origin of Product |
United States |
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